molecular formula C23H22FN3O B1162980 5-fluoro PCN

5-fluoro PCN

Cat. No.: B1162980
M. Wt: 375.4
InChI Key: BRRZRRZUERBDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro PCN (also known as 5F-MN-21) is an azaindole-based synthetic cannabinoid that is presumed to be a potent agonist of the CB 1 receptor and has been sold online as a designer drug . As a research chemical, its primary value for researchers lies in the study of the endocannabinoid system, specifically in investigating the binding affinity and functional activity of novel synthetic compounds at cannabinoid receptors . Given its structural similarity to other synthetic cannabinoids, 5F-PCN serves as a relevant compound in forensic and toxicological studies aimed at identifying and characterizing emerging psychoactive substances and understanding their prevalence and metabolic pathways . It is important for researchers to note that, given the known metabolic liberation of amantadine in the related compound APINACA, it is suspected that metabolic hydrolysis of the amide group of 5F-PCN may release 1-naphthylamine, a known carcinogen . This potential hazard underscores the critical need for careful handling in a controlled laboratory environment. The study of compounds like 5F-PCN contributes to the broader scientific understanding of synthetic cannabinoid pharmacology and their effects on the central nervous system.

Properties

Molecular Formula

C23H22FN3O

Molecular Weight

375.4

InChI

InChI=1S/C23H22FN3O/c24-12-4-1-5-14-27-16-20(19-15-25-13-11-22(19)27)23(28)26-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-11,13,15-16H,1,4-5,12,14H2,(H,26,28)

InChI Key

BRRZRRZUERBDQL-UHFFFAOYSA-N

SMILES

O=C(NC1=C(C=CC=C2)C2=CC=C1)C3=CN(CCCCCF)C4=C3C=NC=C4

Synonyms

5-fluoro MN-21

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro Pcn and Analogous Pyrrolo 3,2 C Pyridine Structures

Strategic Approaches for Fluorine Atom Incorporation

The introduction of fluorine into the pyrrolo[3,2-c]pyridine framework can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods can be broadly categorized into direct fluorination of the pre-formed heterocycle, the use of pre-fluorinated building blocks in a convergent synthesis, and specialized techniques such as oxidative desulfurization-fluorination.

Direct Fluorination Protocols and Reagent Systems

Direct fluorination of the pyrrolo[3,2-c]pyridine core, while conceptually straightforward, is often complicated by issues of regioselectivity and the potential for over-fluorination. Electrophilic fluorinating agents are the most common reagents for this transformation.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. For the pyrrolo[3,2-c]pyridine system, the electron-rich pyrrole (B145914) ring is the more likely site of initial attack. The precise position of fluorination (C4, C5, C6, or C7) would be dictated by the electronic and steric environment of the substituted pyrrolopyridine precursor. While specific examples of the direct fluorination of the parent pyrrolo[3,2-c]pyridine are not extensively documented, studies on related nitrogen-containing heterocycles provide valuable insights. For instance, the fluorination of pyrrolo[2,3-d]pyrimidines has been achieved using electrophilic fluorinating agents, demonstrating the feasibility of this approach on similar bicyclic systems.

Reagent SystemSubstrate TypeKey Features
Selectfluor®Electron-rich heterocyclesCommercially available, solid, and relatively safe to handle.
N-Fluorobenzenesulfonimide (NFSI)Aromatic and heteroaromatic compoundsAnother common electrophilic fluorine source.

Challenges in Direct Fluorination:

Regioselectivity: Controlling the position of fluorination on the pyrrolo[3,2-c]pyridine ring system is a primary challenge. A mixture of isomers is often obtained, necessitating difficult purification steps.

Substrate Deactivation: The introduction of an electron-withdrawing fluorine atom can deactivate the ring towards further substitution, which can be advantageous in preventing over-fluorination but can also hinder subsequent synthetic modifications.

Harsh Reaction Conditions: Some direct fluorination methods may require harsh conditions that are not compatible with sensitive functional groups present on the substrate.

Utilization of Fluorinated Building Blocks in Multi-Step Syntheses

A more controlled and often preferred strategy for the synthesis of 5-fluoro PCN and its analogs involves the use of pre-fluorinated building blocks. This approach allows for the unambiguous placement of the fluorine atom at the desired position and avoids the regioselectivity issues associated with direct fluorination.

The synthesis typically involves the preparation of a fluorinated pyridine (B92270) or pyrrole derivative, which is then used in a subsequent ring-forming reaction to construct the bicyclic pyrrolo[3,2-c]pyridine core.

Examples of Fluorinated Building Blocks:

Fluorinated Pyridines: Starting materials such as 2-amino-5-fluoropyridine or 3-amino-2-chloro-5-fluoropyridine can serve as key precursors. These can be subjected to reactions that build the fused pyrrole ring. For instance, a Larock indole synthesis-type reaction with a suitable alkyne could be envisioned to construct the pyrrole moiety onto a fluorinated aminopyridine.

Fluorinated Pyrroles: Alternatively, a pre-fluorinated pyrrole derivative can be used as the starting point, with the pyridine ring being annulated in a subsequent step.

Fluorinated Building BlockPotential Synthetic Route to Pyrrolo[3,2-c]pyridine
2-Amino-5-fluoropyridineReaction with an α-haloketone followed by cyclization.
3-Bromo-5-fluoropyridine-2-aminePalladium-catalyzed coupling with an alkyne followed by intramolecular cyclization.
4-Fluoro-1H-pyrrole-2-carbaldehydeCondensation with a suitable nitrogen-containing three-carbon unit to form the pyridine ring.

This building block approach offers greater flexibility in the synthesis of complex analogs and is generally more amenable to large-scale production due to the often milder reaction conditions and improved control over isomer formation.

Oxidative Desulfurization-Fluorination Techniques

Oxidative desulfurization-fluorination is a powerful method for the introduction of fluorine atoms, particularly for the synthesis of di- and trifluoromethyl groups. This technique involves the conversion of a thioether or dithioacetal to the corresponding fluorinated compound using an oxidizing agent and a fluoride source.

While direct application to the synthesis of a single fluorine atom on an aromatic ring like in this compound is less common, this methodology is highly relevant for the preparation of fluorinated analogs bearing -CHF2 or -CF3 groups. For instance, a (methylthio)pyrrolo[3,2-c]pyridine derivative could potentially be converted to a (fluoromethyl) or (difluoromethyl) analog using this method.

A typical reagent system for this transformation is a combination of an N-haloimide (e.g., N-iodosuccinimide or N-bromosuccinimide) and a fluoride source such as hydrogen fluoride-pyridine or a tetraalkylammonium fluoride. The reaction proceeds through an activated sulfonium intermediate which is then displaced by fluoride. This method has been successfully applied to the synthesis of fluorinated nitrogen-containing building blocks, showcasing its potential for creating novel fluorinated pyrrolo[3,2-c]pyridine derivatives. wikipedia.org

Synthesis of the Pyrrolo[3,2-c]pyridine Core

Established Heterocyclization and Ring Closure Approaches

Many of the established methods for indole and azaindole synthesis can be adapted for the construction of the pyrrolo[3,2-c]pyridine core. These reactions typically involve the formation of the pyrrole ring onto a pre-existing pyridine scaffold.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The aza-version of this reaction, using a pyridylhydrazine, can be employed to synthesize pyrrolopyridines. For the synthesis of a pyrrolo[3,2-c]pyridine, a 3-pyridylhydrazine would be the required starting material. The choice of the carbonyl component would then determine the substitution pattern on the pyrrole ring.

Batcho-Leimgruber Indole Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes. An analogous "aza-Batcho-Leimgruber" synthesis, starting from a 3-methyl-4-nitropyridine derivative, could be a viable pathway to the pyrrolo[3,2-c]pyridine core. The key step involves the formation of an enamine, followed by reductive cyclization.

Gassman Indole Synthesis: The Gassman synthesis involves the reaction of an aniline with a β-keto thioether. The corresponding aza-Gassman synthesis, using an aminopyridine, can provide access to the pyrrolopyridine skeleton.

Larock Indole Synthesis: This powerful palladium-catalyzed reaction involves the annulation of an o-haloaniline with an alkyne. An aza-Larock synthesis, starting from a 3-amino-4-halopyridine or a 4-amino-3-halopyridine, is a highly effective method for constructing the pyrrolo[3,2-c]pyridine ring system. This approach offers good functional group tolerance and allows for the introduction of a variety of substituents on the pyrrole ring via the alkyne component.

Development of Novel Catalytic and Non-Catalytic Coupling Reactions

Modern synthetic chemistry has seen the development of numerous catalytic and non-catalytic coupling reactions that have been applied to the synthesis of complex heterocyclic systems, including pyrrolo[3,2-c]pyridines.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction can be used to introduce aryl or vinyl substituents onto a pre-formed halo-pyrrolo[3,2-c]pyridine core.

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds and can be used to introduce nitrogen-based functional groups or to construct the pyrrole ring in a convergent manner. For example, the reaction of a dihalopyridine with an amine can be a key step in building the heterocyclic framework.

Sonogashira Coupling: This reaction of a terminal alkyne with an aryl or vinyl halide is particularly useful for introducing alkynyl substituents, which can then be further elaborated. It can also be a key step in a tandem reaction sequence where the coupled product undergoes a subsequent cyclization to form the pyrrolo[3,2-c]pyridine ring.

Copper-Catalyzed Reactions: Copper-catalyzed cyclization reactions have emerged as a powerful tool for the synthesis of N-heterocycles. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can offer complementary reactivity. For instance, copper-catalyzed intramolecular C-N bond formation can be a key step in the final ring closure to form the pyrrolo[3,2-c]pyridine system.

Domino and Cascade Reactions: The development of one-pot domino or cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, represents a highly efficient approach to the synthesis of complex molecules like pyrrolo[3,2-c]pyridines. These reactions can be catalyzed by various transition metals and often lead to the rapid construction of the desired heterocyclic core with high atom economy.

Synthesis of Fluorinated Side-Chain Moieties

The incorporation of fluorine into organic molecules can significantly alter their biological and physicochemical properties. In the context of pyrrolo[3,2-c]pyridine analogs, fluorine can be introduced either directly onto the heterocyclic core or as part of a side-chain moiety that is subsequently attached. The synthesis of these fluorinated side-chains is a critical preliminary step.

Fluorinated side-chains can be aliphatic or aromatic. The synthesis of fluorinated aliphatic chains often involves building blocks that already contain fluorine. For example, novel fluorinated carboxylic acid esters with a terminal triflate group (TfO–CH2–(CF2)n–COOCH3) can be synthesized. nih.gov These compounds are versatile reagents where the triflate serves as an excellent leaving group, allowing the fluorinated chain to be attached to a core structure through reactions like a Williamson ether synthesis with a hydroxyl group on a precursor molecule. nih.gov

Another strategy involves the direct fluorination of a pre-formed side chain. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine atoms into organic molecules under relatively mild conditions. nih.gov For example, new fluorinated 3,6-dihydropyridines have been obtained by the electrophilic fluorination of 1,2-dihydropyridines with this reagent. nih.gov Furthermore, oxidative desulfurization-fluorination protocols represent a versatile technique for fluorine incorporation into certain side-chains. nih.gov

The table below summarizes representative methods for preparing fluorinated building blocks suitable for attachment to a heterocyclic core.

Starting MaterialReagent(s)Fluorinated MoietyMethod
2-Hydroxybenzaldehyde derivativeTfO–CH2–(CF2)n–COOCH3, BaseAryl-O–CH2–(CF2)n–COOCH3Williamson Ether Synthesis nih.gov
1,2-DihydropyridineSelectfluor®3-Fluoro-3,6-dihydropyridineElectrophilic Fluorination nih.gov
Thio-functionalized side-chainOxidizing agent, Fluoride sourceFluoro-functionalized side-chainOxidative Desulfurization-Fluorination nih.gov

Optimization of Reaction Conditions and Yields

Achieving optimal yields and purity is paramount in multi-step organic synthesis. The conditions for key transformations, particularly palladium-catalyzed cross-coupling reactions used to functionalize the pyrrolo[3,2-c]pyridine core, require careful optimization.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a halide (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) and a boronic acid or ester. nih.govresearchgate.net Key parameters that influence the reaction's success include the choice of palladium catalyst, ligand, base, solvent system, reaction temperature, and time. For the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, a common catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. nih.gov The reaction is typically performed in a mixture of an organic solvent, such as 1,4-dioxane, and an aqueous base solution (e.g., K2CO3). nih.gov Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining good yields. nih.gov

The table below illustrates how varying reaction parameters in a Suzuki coupling can impact the outcome.

ParameterCondition ACondition BCondition CTypical Yield (%)
Catalyst Pd(PPh3)4Pd(dppf)Cl2Pd(OAc)2 / SPhos50-90% nih.gov
Base K2CO3Cs2CO3K3PO4Varies with substrate
Solvent Dioxane/WaterTolueneDMFVaries with substrate
Temperature 125 °C (Microwave)100 °C (Conventional)80 °C (Conventional)Varies with conditions
Time 20-30 min12-24 h12-24 hVaries with conditions

Optimization involves systematically altering these variables to find the ideal combination for a specific substrate, balancing reaction speed, yield, and the formation of impurities.

Scalability Considerations for Laboratory Synthesis

Scaling up a synthetic route from the milligram or gram scale to a kilogram scale presents numerous challenges that are not always apparent during initial laboratory work. drugdiscoverytrends.com These challenges encompass not only chemical and engineering aspects but also safety and economic considerations.

One of the primary concerns is a change in the impurity profile. drugdiscoverytrends.com A reaction that appears clean on a small scale may generate new or increased levels of byproducts when scaled up due to differences in heat and mass transfer. This necessitates the development of robust purification methods that are viable for larger quantities.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is another critical factor. Different polymorphs can have different physical properties, and the form obtained can be highly dependent on crystallization conditions. A process must be developed that consistently produces the same polymorphic form to ensure product consistency. drugdiscoverytrends.com

Safety is also a major consideration, especially when dealing with highly potent compounds, energetic reactions, or toxic reagents. drugdiscoverytrends.com Heat management becomes more difficult in larger reactors, and potential exothermic events must be carefully controlled. The handling of hazardous materials requires specialized equipment and protocols to ensure operator safety.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 5 Fluoro Pcn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of magnetically active nuclei. For 5-fluoro PCN, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced two-dimensional experiments, is indispensable for a complete structural assignment.

Application of ¹H, ¹³C, and ¹⁹F NMR for Confirmation of Molecular Architecture

One-dimensional NMR experiments provide the initial and fundamental confirmation of the molecular framework of this compound.

¹H NMR (Proton NMR): This technique offers insights into the number, connectivity, and chemical environment of protons within the molecule. The chemical shifts (δ) of proton signals are influenced by neighboring atoms and functional groups. For this compound, the introduction of the fluorine atom is expected to induce noticeable changes in the chemical shifts of nearby protons due to its high electronegativity. Spin-spin coupling between protons and the fluorine atom (H-F coupling) would also be observed, providing key evidence for the position of the fluorine substituent.

¹³C NMR (Carbon NMR): This method maps the carbon skeleton of the molecule. The presence of the fluorine atom in this compound will cause characteristic C-F coupling constants for the carbon directly attached to the fluorine and for adjacent carbons. The magnitude of these coupling constants (¹JCF, ²JCF, etc.) is highly informative for confirming the fluorine's point of attachment.

¹⁹F NMR (Fluorine NMR): As ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method to confirm the presence and environment of the fluorine atom. In the case of this compound, a single signal would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling of the fluorine nucleus to adjacent protons would further corroborate the structural assignment.

Interactive Data Table: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.20 - 7.50m-Aromatic Protons
¹H4.85dddJ = 48.5, 8.2, 3.1CHF
¹³C160.5d¹JCF = 245.2C-F
¹³C120.0 - 140.0m-Aromatic Carbons
¹⁹F-175.3m-Ar-F

Note: This table presents hypothetical, representative data for illustrative purposes. Actual values would be determined experimentally.

Advanced Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemical Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously determining the complex connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. This is instrumental in piecing together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This is a powerful tool for assigning ¹³C signals based on their corresponding, and often more resolved, ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between carbons and protons (typically over two to three bonds). This is critical for connecting molecular fragments that are not directly bonded and for assigning quaternary carbons. The correlation between the fluorine-bearing carbon and distant protons can definitively establish the fluorine's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is the primary NMR method for determining the stereochemistry and conformation of a molecule like this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, preserving the molecular ion.

ESI: This method is particularly suitable for polar and ionizable compounds. It generates charged droplets that, upon solvent evaporation, yield gas-phase ions of the analyte. For this compound, ESI would likely produce a prominent protonated molecule, [M+H]⁺.

APCI: APCI is effective for less polar, thermally stable molecules. It uses a corona discharge to ionize the analyte in the gas phase. This can be an alternative or complementary technique to ESI for the analysis of this compound.

The high resolving power of the mass analyzer (e.g., Orbitrap or TOF) allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. This high precision enables the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for confirming the connectivity of atoms. For this compound, characteristic losses, such as the loss of HF or other neutral fragments, would be expected and would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Interactive Data Table: Representative HRMS and MS/MS Data for this compound

Analysis TypeIonObserved m/zCalculated m/zFormulaFragment Ions (MS/MS)
HRMS (ESI+)[M+H]⁺254.1234254.1240C₁₆H₁₅FN₂234.1132, 182.0815
HRMS (APCI+)[M+H]⁺254.1236254.1240C₁₆H₁₅FN₂234.1130, 182.0817

Note: This table presents hypothetical, representative data for illustrative purposes. Actual values would be determined experimentally.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of the synthesized this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment of non-volatile compounds. A reversed-phase HPLC method, often coupled with a UV detector, can separate this compound from starting materials, byproducts, and other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is a powerful separation technique. The choice between HPLC and GC would depend on the specific physicochemical properties of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical system. It not only separates the components of a mixture but also provides mass information for each component, aiding in the identification of impurities.

Interactive Data Table: Representative Chromatographic Data for this compound

TechniqueColumnMobile Phase/ConditionsRetention Time (min)Purity (%)
HPLC-UVC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (70:30)5.8>99.5
GC-MSDB-5ms (30 m x 0.25 mm, 0.25 µm)Temp. ramp: 100-280°C12.3>99.0

Note: This table presents hypothetical, representative data for illustrative purposes. Actual values would be determined experimentally.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of 5F-PCN. The development of a robust HPLC method is critical for achieving accurate quantification and purification. An analytical report from 2015 detailed a successful HPLC method for 5F-PCN analysis. policija.si

Key parameters of a developed HPLC method include the use of a C18 column, a popular choice for reversed-phase chromatography due to its versatility and efficiency in separating a wide range of compounds. policija.siscielo.brjfda-online.com The mobile phase, a critical component in any HPLC separation, often consists of a mixture of an organic solvent and an aqueous solution with additives to control pH and improve peak shape. For 5F-PCN analysis, a gradient elution was employed, starting with a low percentage of the organic phase (methanol with 0.1% formic acid) and gradually increasing it over time. policija.si This gradient allows for the effective separation of the target analyte from potential impurities. The flow rate is another crucial parameter, with a typical rate of 1.0 ml/min being utilized. policija.si Detection is commonly achieved using a UV detector, as the aromatic rings within the 5F-PCN structure absorb UV light. policija.si

A summary of typical HPLC parameters for 5F-PCN analysis is presented in the interactive table below.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValue
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron
Mobile Phase A 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B in 5 min, hold 1 min
Flow Rate 1.0 ml/min
Injection Volume 1 µl

This data is based on a documented analytical method. policija.si

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 5F-PCN, particularly after conversion to more volatile derivatives. policija.si This method combines the separation capabilities of gas chromatography with the mass-selective detection of mass spectrometry, providing both retention time and mass spectral data for confident identification.

For the analysis of many synthetic cannabinoids, including 5F-PCN, derivatization is often necessary to improve their thermal stability and volatility for GC analysis. policija.si One common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts active hydrogens, such as those in amide groups, into trimethylsilyl (B98337) (TMS) ethers. unibas.it

The GC-MS analysis of the derivatized 5F-PCN involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. unibas.it

An analytical report provided details on the GC-MS parameters used for 5F-PCN analysis. policija.si The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. policija.si The scan range was set from m/z 50 to 550 amu. policija.si

Key GC-MS parameters for the analysis of 5F-PCN are summarized in the interactive table below.

Table 2: GC-MS Parameters for this compound Analysis

ParameterValue
Derivatization Agent MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range (m/z) 50 - 550 amu
GC Transfer Line Temp. 235 °C
MS Source Temp. 280 °C
MS Quadrupole Temp. 180 °C

This data is based on documented analytical methods. policija.sipolicija.si

Ancillary Spectroscopic Methods for Functional Group Identification and Conformational Analysis

In addition to chromatographic techniques, ancillary spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy play a vital role in the structural elucidation of this compound. These methods provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. This results in an IR spectrum with characteristic absorption bands that can be correlated to specific functional groups.

The IR spectrum of 5F-PCN would be expected to show characteristic peaks for the various functional groups within its structure. For instance, the N-H stretching vibration of the amide group typically appears in the region of 3500-3300 cm⁻¹. nih.gov The C=O (carbonyl) stretching of the amide is a strong absorption that usually occurs around 1680-1630 cm⁻¹. nih.gov The C-F (carbon-fluorine) bond, a key feature of 5F-PCN, exhibits a strong absorption in the fingerprint region, typically between 1400 and 1000 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. nih.gov

A summary of expected IR absorption bands for this compound is provided in the interactive table below.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3500 - 3300
C=O Stretch (Amide)1680 - 1630
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1600 - 1450
C-F Stretch1400 - 1000

This data is based on established principles of infrared spectroscopy and data for similar compounds. nih.govmdpi.com

In Vitro Investigations of Molecular Interactions and Mechanistic Pathways of 5 Fluoro Pcn

Receptor Binding and Ligand-Target Engagement Studies in Recombinant Systems

The primary mechanism of action for synthetic cannabinoids involves binding to and activating cannabinoid receptors, principally the CB1 receptor located in the central nervous system and the CB2 receptor found predominantly in the immune system. mdpi.com

The binding affinity of a ligand for its receptor is a critical measure of its potential potency. This is typically quantified by the inhibition constant (Kᵢ), with lower Kᵢ values indicating higher binding affinity. For synthetic cannabinoids, the addition of a fluorine atom to the N-pentyl chain is a common structural modification that often enhances binding affinity for the CB1 receptor. mdpi.comacs.org

In vitro binding assays, often using recombinant cells expressing human cannabinoid receptors (e.g., Chinese Hamster Ovary cells) and a radiolabeled ligand, are employed to determine these affinities. Studies on various 5-fluorinated synthetic cannabinoids consistently demonstrate high, nanomolar-range affinity for the CB1 receptor, often exceeding that of THC. nih.gov For example, 5F-MDMB-PICA exhibits a Kᵢ value of 1.24 nM at mouse CB1 receptors, indicating approximately 35-fold higher affinity than THC in the same assay system. nih.gov Other 5-fluorinated compounds, such as 5F-PB-22 and 5F-AKB-48, also show very high affinity for the CB1 receptor, with Kᵢ values of 0.13 nM and 0.87 nM, respectively. mdpi.comtheshifters.it The affinity for the CB2 receptor is often lower, indicating a degree of selectivity for CB1, although this varies between compounds. The selectivity index for 5F-ADBINACA, for instance, was found to be 11.5 (favoring CB1), while other compounds show more balanced affinity. researchgate.net

Table 1: CB1 and CB2 Receptor Binding Affinities (Kᵢ) for Selected 5-Fluorinated Synthetic Cannabinoids

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Source
5F-MDMB-PICA1.24Not Reported nih.gov
5F-PB-220.13Not Reported theshifters.it
5F-AKB-480.87Not Reported mdpi.com
5F-ADBINACA4.4751.3 researchgate.net

Cell-based reporter assays are used to measure the functional activity of a compound at its target receptor, determining whether it acts as an agonist (activator) or antagonist (blocker). researchgate.net For G-protein coupled receptors (GPCRs) like the CB1 receptor, these assays can measure downstream events such as G-protein activation, changes in cyclic AMP (cAMP) levels, or the recruitment of regulatory proteins like β-arrestin. mdpi.comugent.be

Studies consistently show that 5-fluorinated synthetic cannabinoids are potent, full agonists at the CB1 receptor. acs.orgdrugsandalcohol.ie A common method is the β-arrestin recruitment assay, where agonist binding to the receptor promotes the recruitment of β-arrestin, a process that can be measured using a reporter system like NanoLuc Binary Technology (NanoBiT). researchgate.netugent.beacs.org In such assays, compounds like 5F-ADB-PINACA and 5F-MDMB-PINACA demonstrate high potency, with EC₅₀ values (the concentration required to elicit 50% of the maximum response) in the low nanomolar range. ugent.be For instance, 5F-MDMB-PINACA is a highly potent full agonist at the human CB1 receptor, with reported EC₅₀ values as low as 0.45 nM. nih.govwikipedia.org The potency of these compounds is often significantly greater than that of THC. drugsandalcohol.ie

Table 2: Functional Agonist Activity (EC₅₀) at CB1 Receptor for Selected 5-Fluorinated Synthetic Cannabinoids

CompoundAssay TypeCB1 EC₅₀ (nM)Source
5F-MDMB-PICA[³⁵S]GTPγS1.46 nih.gov
5F-MDMB-PINACA (5F-ADB)β-arrestin2 Recruitment0.84 mdpi.comugent.be
5F-AB-PINACAβ-arrestin2 Recruitment55.4 ugent.be
5F-PB-22[³⁵S]GTPγS3.7 theshifters.it

Enzyme Interaction and Inhibition/Activation Studies in Cell-Free Preparations

In vitro studies using cell-free preparations, such as human liver microsomes (HLMs) or recombinant enzymes, are essential for characterizing the metabolic fate of compounds. These studies help identify the enzymes responsible for metabolism and assess the potential for drug-drug interactions.

The metabolic stability of a compound is determined by incubating it with liver preparations and measuring its rate of disappearance over time. From this, key kinetic parameters like half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated. 5-fluorinated synthetic cannabinoids are generally subject to rapid and extensive metabolism.

Table 3: In Vitro Metabolic Stability of 5F-ADB in Human Liver Microsomes

ParameterValueSource
Half-life (t½)3.1 min nih.gov
Intrinsic Clearance (CLᵢₙₜ)256.2 mL/min/kg nih.gov
Hepatic Clearance (CLₕ)18.6 mL/min/kg nih.gov

5-fluorinated synthetic cannabinoids are substrates for several metabolic enzymes. The primary pathways of metabolism include ester or amide hydrolysis, oxidative defluorination of the pentyl chain, and hydroxylation at various positions on the core structure or alkyl chain. nih.govresearchgate.netnih.gov

Studies with recombinant enzymes have identified specific cytochrome P450 (P450) isoforms and carboxylesterases (CES) as key players. For instance, the amide hydrolysis of AB-PINACA is primarily catalyzed by carboxylesterase 1 (CES1). acs.org The related ester-containing compound 5F-PB-22 is also hydrolyzed by CES1. acs.orgkcl.ac.uk P450 enzymes, particularly CYP2C9 and CYP1A2, were identified as major contributors to the oxidation of the fluorinated cannabinoid AM-2201. nih.gov For 5F-AKB48, the most active P450s were found to be CYP2D6, CYP2J2, CYP3A4, and CYP3A5. nih.gov

In addition to being substrates, some synthetic cannabinoids can inhibit these enzymes, creating the potential for drug-drug interactions. For example, AB-PINACA was found to be a reversible inhibitor of CYP2C8, CYP2C9, and CYP2C19, and a time-dependent inhibitor of CYP3A4. mdpi.com The related fluorinated compound AM-2201 potently inhibits CYP2C9 and CYP3A4. mdpi.com Such inhibition could slow the metabolism of other drugs that are substrates for these enzymes.

Cellular Signaling Pathway Modulation in Cultured Cell Lines

Activation of the CB1 receptor by an agonist like 5-fluoro PCN initiates a cascade of intracellular signaling events. mdpi.com As the CB1 receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ), its activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cAMP. mdpi.com This canonical pathway is a hallmark of cannabinoid receptor activation.

Beyond the cAMP pathway, CB1 receptor activation modulates multiple intracellular signaling networks. nih.gov These include:

Ion Channel Modulation: Agonist binding leads to the inhibition of N-type voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. This combination dampens neuronal excitability and neurotransmitter release. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can stimulate the MAPK pathway, including the extracellular signal-regulated kinases (ERK1/2). This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. mdpi.comnih.gov

PI3K/Akt/GSK-3β Pathway: Several studies have shown that synthetic cannabinoids can modulate the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.govnih.gov For example, treatment of human brain microvascular endothelial cells with the synthetic cannabinoid (R)-5-Fluoro-ADB led to increased phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β), a downstream target of Akt. nih.gov Similar activation of the PI3K/Akt pathway and subsequent GSK-3β phosphorylation was observed with 5-fluoro ABICA, suggesting a role in promoting cell proliferation and survival in this cell type. researchgate.netnih.gov

β-Arrestin Recruitment: Following agonist binding and G-protein activation, the CB1 receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades. mdpi.com Many 5-fluorinated synthetic cannabinoids, such as 5F-MDMB-PICA, are potent recruiters of β-arrestin 2. acs.org

The engagement of these diverse signaling pathways contributes to the complex cellular responses elicited by 5-fluorinated synthetic cannabinoids.

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
5F-PCNNot formally defined; described as a 5-fluoropentyl substituted azaindole synthetic cannabinoid
5F-MDMB-PICAMethyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
5F-ADB / 5F-MDMB-PINACAMethyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
5F-AB-PINACAN-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
5F-PB-22Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
5F-AKB-48N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
5F-ADBINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
AM-22011-(5-fluoropentyl)-1H-indol-3-ylmethanone
AB-PINACAN-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
THCΔ⁹-Tetrahydrocannabinol

Analysis of Intracellular Second Messenger Systems

Intracellular second messengers are crucial signaling molecules that translate extracellular signals into intracellular responses. wikipedia.org Key examples include cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca²⁺). wikipedia.orgnih.gov These molecules orchestrate a vast array of cellular processes by activating downstream effectors like protein kinases and phosphatases. youtube.comnih.gov

The primary mechanism of action for PCN is the direct activation of the nuclear receptor PXR, which then modulates the transcription of target genes. oup.com This action is distinct from signaling pathways that are immediately mediated by second messengers. However, the downstream consequences of PXR activation can indirectly influence these pathways.

For instance, PXR is a key regulator of genes involved in metabolizing xenobiotics and endogenous compounds, including steroids, which can themselves be signaling molecules. oup.com While direct modulation of second messenger synthesis (e.g., cAMP, IP3) by PCN is not its primary pathway, the activation of PXR by ligands can lead to complex cross-talk with other signaling networks. The activation of PXR can influence cellular homeostasis, and significant alterations in metabolic pathways could potentially impact the cellular energy status or ion balance, which might secondarily affect calcium signaling or the levels of cyclic nucleotides. However, direct, high-level evidence detailing the effects of PCN or its fluorinated analogs on specific second messenger systems remains an area for further investigation.

Investigation of Gene and Protein Expression Profiles in Relevant Cell Models

The activation of the Pregnane (B1235032) X Receptor (PXR) by ligands like PCN initiates a well-defined cascade of gene expression changes, primarily in hepatocytes. PXR functions as a xenosensor that, upon activation, translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, upregulating their transcription. oup.com

Gene Expression Changes Induced by PCN:

Microarray and gene expression profiling studies have identified a network of genes regulated by PXR activation. oup.comaacrjournals.org Treatment of primary hepatocytes or liver-like cell lines with PCN leads to significant upregulation of genes involved in all three phases of drug metabolism.

Phase I Metabolism: The most prominent targets are genes of the Cytochrome P450 (CYP) superfamily. PCN is a classic inducer of the CYP3A subfamily, with studies in rodent models showing marked increases in Cyp3a11 mRNA. nih.gov This induction enhances the metabolism of a wide range of substrates. tandfonline.comexamine.com

Phase II Metabolism: Genes encoding conjugation enzymes, such as certain glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), are also upregulated.

Phase III Transport: Expression of membrane transporters responsible for efflux of metabolites is also increased. This includes members of the ATP-binding cassette (ABC) transporter family. nih.gov

Protein Expression Changes:

The changes in gene expression directly translate to altered protein levels. Proteomic analyses following treatment with PXR activators confirm increased levels of key metabolic enzymes. For example, treatment with PCN leads to a measurable increase in CYP3A protein content and its associated metabolic activity. nih.gov Studies investigating protein profiles after treatment with fluorinated compounds like 5-fluoro-2'-deoxyuridine (B1346552) have shown that cellular responses can involve complex changes in cytoskeletal proteins and proteins regulating cell death pathways, such as apoptosis. nih.gov While these are different compounds, they highlight the complex downstream effects that fluorinated molecules can have on the proteome.

Gene TargetFunctionObserved Effect of PCN/PXR ActivationReference
CYP3A4 (Human) / Cyp3a11 (Murine)Phase I drug and steroid metabolismStrongly upregulated nih.govnih.gov
CYP2BPhase I drug metabolismUpregulated oup.com
Abcc2/Mrp2Phase III transporter (efflux)Upregulated nih.gov
Abcc3/Mrp3Phase III transporter (efflux)Upregulated nih.gov
Fgf15 (Murine)Intestinal hormone, inhibits bile acid synthesisUpregulated in intestine nih.gov

Structure-Activity Relationship (SAR) Derivations based on In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For PCN and its analogs, these studies focus on the interactions with the ligand-binding domain (LBD) of the PXR.

Elucidation of Key Structural Features Contributing to Molecular Interactions

The PXR ligand-binding domain is notably large and flexible, allowing it to accommodate a wide variety of structurally diverse compounds. oup.com However, specific structural features of ligands like PCN are critical for potent activation.

Steroid Scaffold: The core steroid structure of PCN serves as a rigid framework that positions key functional groups for optimal interaction with the PXR LBD.

16α-Carbonitrile Group: The nitrile group at the 16α position is a critical determinant of PCN's activity as a PXR agonist. This feature distinguishes it from other pregnane steroids and is essential for its potent induction of CYP enzymes.

Mechanistic Role of Fluorine Substitution in Modulating Biological Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties. wikipedia.orgencyclopedia.pub The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence biological activity. encyclopedia.pubnih.gov

Impact of Fluorination:

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein. A fluorine atom can act as a hydrogen bond acceptor, potentially forming key interactions within the PXR ligand-binding domain that are not possible with hydrogen. chimia.ch This can result in higher binding affinity and greater potency.

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. wikipedia.orgencyclopedia.pub This is advantageous for reaching intracellular targets like the PXR.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a site that is susceptible to metabolic hydroxylation can block this process, thereby increasing the metabolic stability of the compound. wikipedia.org This leads to a longer half-life and prolonged duration of action. For a PXR activator, this could result in a more sustained induction of target genes.

Conformational Effects: The introduction of a fluorine atom can alter the preferred conformation of a molecule. This conformational change might lock the molecule into a shape that is more complementary to the active site of its target receptor, thereby enhancing its activity.

In the context of PCN, substituting a hydrogen with a fluorine at the C-5 position would likely increase its lipophilicity and could introduce new electrostatic interactions with the PXR LBD. Depending on the precise orientation within the binding pocket, this could either increase or, in some cases, decrease its activity, as the effect of fluorination can be highly position-dependent. nih.gov For example, studies on other compounds have shown that while fluorination often enhances activity, substitutions at certain positions can be detrimental. nih.gov

Structural Feature / ModificationGeneral Effect on Biological ActivityMechanistic RationaleReference
Core Steroid StructureProvides foundational scaffold for PXR bindingOrients functional groups in a spatially defined manner. oup.com
16α-Carbonitrile MoietyEssential for high-potency PXR activationActs as a key interacting group within the PXR ligand-binding domain. pnas.org
Fluorine SubstitutionPotentially increases potency and metabolic stabilityEnhances binding affinity through electrostatic interactions and blocks sites of metabolism. wikipedia.orgencyclopedia.pubchimia.ch
Alkylphenyl Group (in other PXR activators)Occupies a lipophilic pocketDemonstrates the importance of hydrophobic interactions for binding. acs.org

Metabolic Profile Elucidation of 5 Fluoro Pcn in in Vitro and Ex Vivo Biological Systems

Identification and Characterization of Primary Metabolites

The biotransformation of 5-fluoro PCN is a complex process involving both Phase I and Phase II metabolic reactions. These reactions primarily aim to increase the hydrophilicity of the compound, facilitating its excretion from the body.

Phase I Biotransformations (e.g., Hydroxylation, N-Dealkylation, Amide Hydrolysis) utilizing Hepatic Microsomes and Hepatocytes

Phase I metabolism of this compound involves the introduction or unmasking of functional groups. Studies using human liver microsomes (HLM) and hepatocytes have identified several key biotransformations. researchgate.netslideshare.netslideshare.net

Hydroxylation: This is a major metabolic pathway where a hydroxyl group (-OH) is added to the molecule. For synthetic cannabinoids with a 5-fluoropentyl side chain, hydroxylation often occurs on the pentyl chain, particularly at the terminal and penultimate carbons. frontiersin.org

N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom.

Amide Hydrolysis: The amide linkage in the this compound structure is susceptible to hydrolysis, a reaction catalyzed by carboxylesterases. researchgate.net This cleavage results in the formation of a carboxylic acid metabolite. researchgate.net For some synthetic cannabinoids, this hydrolysis is a predominant metabolic reaction. researchgate.net

Oxidative Defluorination: A significant metabolic pathway for many fluorinated synthetic cannabinoids is the replacement of the fluorine atom with a hydroxyl group. diva-portal.org This can lead to the formation of 5-hydroxypentyl and subsequent pentanoic acid metabolites. researchgate.netfrontiersin.org

The following table summarizes the primary Phase I metabolites identified in in vitro systems.

Metabolite Class Specific Transformation Significance
Hydroxylated MetabolitesAddition of -OH group to the pentyl chainMajor pathway for increasing polarity.
N-Dealkylated MetabolitesRemoval of the pentyl groupAlters the structure and potentially the activity of the compound.
Amide Hydrolysis ProductsCleavage of the amide bond to form a carboxylic acidOften a major route of metabolism for amide-containing compounds. researchgate.net
Oxidative Defluorination ProductsReplacement of fluorine with a hydroxyl groupA key pathway for fluorinated synthetic cannabinoids. researchgate.netdiva-portal.org

Phase II Biotransformations (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the modified this compound metabolites can undergo Phase II conjugation reactions. slideshare.netdrughunter.com These processes involve the addition of endogenous polar molecules to the Phase I metabolites, further increasing their water solubility for excretion. slideshare.netdrughunter.com

Glucuronidation: This is a common Phase II reaction where glucuronic acid is attached to hydroxyl or carboxyl groups of the metabolites. drughunter.comlibretexts.org This process is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfation: In this pathway, a sulfonate group is added to hydroxylated metabolites, a reaction catalyzed by sulfotransferases (SULTs). drughunter.com

Elucidation of Metabolic Pathways and Contributing Enzyme Systems (e.g., Cytochrome P450 Isoforms, Carboxylesterases)

The metabolism of this compound is orchestrated by a variety of enzyme systems, primarily located in the liver. slideshare.netslideshare.net

Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes is a major contributor to Phase I metabolism. wuxiapptec.com Specific isoforms like CYP1A2, CYP2A6, and CYP2C8 have been implicated in the metabolism of similar fluorinated compounds. nih.govmdpi.com For instance, CYP3A1 and CYP3A2 have been shown to be involved in the bioactivation of fluoropyrrolidine rings. psu.edu The specific CYP isoforms responsible for the various hydroxylations and the oxidative defluorination of this compound are a subject of ongoing research.

Carboxylesterases (CES): These enzymes, found in both microsomes and the cytosol of liver cells, are responsible for the hydrolysis of the amide bond in this compound. researchgate.netnih.govpsu.edu Both CES1 and CES2 are known to hydrolyze synthetic cannabinoids. researchgate.net Specifically, CES1A1 has been identified as a key cytosolic enzyme in the metabolism of compounds with similar structures. nih.govpsu.edu

Assessment of Metabolic Stability and In Vitro Clearance Rates

Metabolic stability assays are crucial for predicting how quickly a compound will be eliminated from the body. wuxiapptec.comif-pan.krakow.pl These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. nuvisan.combeckman.com

The results are often expressed as:

Half-life (t½): The time it takes for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the compound. if-pan.krakow.plnuvisan.com

Studies on similar synthetic cannabinoids have shown a range of metabolic stabilities, from rapid to intermediate clearance. researchgate.netnih.gov For example, 5F-ADB is reported to be rapidly metabolized in human liver microsomes. researchgate.net The intrinsic clearance of this compound would be determined by incubating it with human liver microsomes and hepatocytes and quantifying its depletion over time using analytical techniques like LC-MS/MS. nuvisan.combeckman.com

The following table illustrates typical parameters measured in metabolic stability studies.

Parameter Description Significance
Half-life (t½)Time for 50% of the compound to be metabolized.Indicates the duration of action and potential for accumulation.
Intrinsic Clearance (CLint)Volume of biological fluid cleared of the drug per unit time by the liver.Used to predict in vivo hepatic clearance and bioavailability. nuvisan.com

Analytical Techniques for Metabolite Isolation and Structural Identification (e.g., High-Resolution Mass Spectrometry, NMR)

The identification and structural elucidation of metabolites are heavily reliant on advanced analytical techniques. creative-proteomics.comlcms.cz

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are instrumental. researchgate.netresearchgate.net They provide accurate mass measurements, which helps in determining the elemental composition of metabolites, and fragmentation patterns that offer clues about their structure. lcms.czresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated metabolites. researchgate.netnih.gov It provides detailed information about the arrangement of atoms within a molecule.

The general workflow for metabolite identification involves:

Incubation of this compound with in vitro systems (e.g., HLM, hepatocytes).

Extraction of the parent compound and its metabolites.

Separation of metabolites using liquid chromatography. creative-proteomics.com

Detection and preliminary characterization using HRMS. researchgate.netnih.gov

For unambiguous structure confirmation, isolation of sufficient quantities of a metabolite for NMR analysis. researchgate.net

Impact of Fluorine Substitution on Metabolic Stability and Pathways

The introduction of a fluorine atom into a molecule can significantly alter its metabolic profile. researchgate.net

Increased Metabolic Stability: Fluorine substitution can block sites of metabolism that are susceptible to oxidation. researchgate.net This "metabolic blocking" can lead to a longer half-life and increased bioavailability of the compound.

Altered Metabolic Pathways: The presence of fluorine can direct metabolism to other parts of the molecule. researchgate.net It also introduces a unique metabolic pathway: oxidative defluorination. diva-portal.org While this pathway is a major route of biotransformation for many fluorinated synthetic cannabinoids, the extent can vary. frontiersin.orgdiva-portal.org

Potential for Toxic Metabolites: The biotransformation of fluorinated compounds can sometimes lead to the formation of toxic metabolites. researchgate.net

The fluorine atom in this compound is expected to influence its metabolism by potentially increasing its stability at the fluorinated position while also making it a target for oxidative defluorination. diva-portal.orgresearchgate.net

Computational and Theoretical Chemistry Approaches for 5 Fluoro Pcn Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its biological target, typically a protein. frontiersin.org This approach is particularly valuable in understanding how 5-fluoro PCN interacts with receptors like the CB1 receptor. wikipedia.org

Docking simulations involve generating a multitude of possible conformations of the ligand and fitting them into the binding site of the receptor. acs.org Scoring functions are then used to estimate the binding energy for each pose, with lower energy scores indicating a more favorable interaction. mdpi.com These studies can reveal key amino acid residues within the receptor that are crucial for binding and can help rationalize the compound's potency and selectivity. nih.govnih.gov For instance, docking studies can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the this compound-receptor complex. nih.gov This information is instrumental in designing new analogs with improved affinity or altered pharmacological profiles.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule based on the principles of quantum mechanics. acs.orgblueqat.com These methods are essential for characterizing the intrinsic properties of this compound.

Density Functional Theory (DFT) for Ground State Properties and Molecular Electrostatic Potential Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.orgmst.edu DFT is employed to determine various ground-state properties of this compound, such as its optimized geometry, bond lengths, and bond angles. scispace.com

A key application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). researchgate.net The MEP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netmdpi.com This information is critical for predicting how this compound will interact with its biological targets and other molecules. researchgate.net For example, regions of negative potential are likely to engage in hydrogen bonding as acceptors, while positive regions may interact with negatively charged residues in a receptor binding pocket. mdpi.com

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. acs.orgaip.org These methods can be used to refine the electronic properties of this compound, providing benchmark data for more computationally efficient methods. For complex systems, these high-level calculations can be crucial for obtaining a precise understanding of the electronic structure and reactivity. aps.orgmit.edu

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and binding and unbinding events of this compound with its target receptor. nih.govbiorxiv.org

These simulations can reveal the flexibility of both the ligand and the protein, providing insights into the stability of the binding pose predicted by docking studies. mdpi.comuni-hamburg.de By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, calculate binding free energies, and understand the role of solvent molecules in the binding process. nih.govmdpi.com This dynamic information is crucial for a comprehensive understanding of the molecular recognition process and can guide the design of ligands with improved binding kinetics.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

The fluorine atom in this compound makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a valuable tool for its characterization. Computational methods can be used to predict ¹⁹F NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the compound and to study its interactions with its environment. nih.gov

Predicting ¹⁹F NMR chemical shifts is challenging due to the high electron density around the fluorine atom. nih.gov However, quantum chemical methods, particularly DFT, have been successfully applied to predict these shifts with reasonable accuracy. escholarship.orgrsc.orgresearchgate.net These calculations typically involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensor for the fluorine nucleus. researchgate.net By comparing the calculated shifts with experimental values, researchers can gain confidence in the predicted structure and conformation of this compound. escholarship.orgchemrxiv.org

In Silico Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govfrontiersin.org These predictions are crucial in the early stages of drug discovery to identify compounds with favorable ADME profiles and to avoid costly late-stage failures. nih.gov For this compound, in silico methods can be used to predict a range of ADME-relevant parameters. researchgate.neteijppr.comljmu.ac.uk

These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. eijppr.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity or property, are often used to predict parameters like intestinal absorption, blood-brain barrier permeability, and metabolic stability. nih.gov For example, computational models can predict whether this compound is likely to be a substrate for major drug-metabolizing enzymes like the cytochrome P450s. plos.orgnih.govnih.gov

Future Research Directions and Unanswered Questions Regarding 5 Fluoro Pcn

Development of Stereoselective Synthetic Methodologies for Enantiopure 5-fluoro PCN

The existing literature on the synthesis of this compound does not extensively cover stereoselective methodologies. The molecule possesses a chiral center, and the biological activity of cannabinoid receptor ligands is often highly dependent on stereochemistry. The development of synthetic routes to access individual enantiomers of this compound in high purity is a critical and unanswered challenge. Future research should focus on asymmetric synthesis strategies to produce enantiopure (R)- and (S)-5-fluoro PCN. frontiersin.orgthieme-connect.de Such methodologies could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. frontiersin.orgnih.gov

Establishing a stereocontrolled synthesis would be a significant advancement, enabling the precise evaluation of each enantiomer's pharmacological properties. thieme-connect.denih.gov This is essential because different enantiomers can exhibit distinct binding affinities, efficacies (agonist, antagonist, or inverse agonist activity), and metabolic fates. nih.gov Investigating the stereospecific interactions with target receptors, such as CB1, would clarify which stereoisomer is responsible for the observed activity and to what extent, providing a more refined understanding of its mechanism of action. nih.govresearchgate.net

Exploration of Additional In Vitro Molecular Targets and Interaction Mechanisms

While this compound is presumed to be a potent agonist of the CB1 receptor, its full in vitro pharmacological profile remains largely uncharacterized. wikipedia.org A crucial area for future investigation is the comprehensive screening of this compound against a wide panel of molecular targets to determine its selectivity. This includes quantifying its binding affinity and functional activity not only at CB1 but also at CB2 cannabinoid receptors. nih.gov Structure-activity relationship (SAR) studies on related azaindole analogs suggest that this class of compounds can act as dual CB1/CB2 receptor ligands, often with varying degrees of selectivity. nih.gov

Beyond the cannabinoid receptors, it is vital to explore potential off-target interactions. Screening against other G-protein coupled receptors (GPCRs), ion channels, and enzymes will be instrumental in identifying any additional biological activities. Understanding these interactions is key to building a complete picture of the compound's molecular mechanisms. For instance, studies on other classes of drugs have revealed that seemingly minor structural changes can introduce or eliminate activity at various targets. nih.govplos.org Elucidating the full target portfolio of this compound will provide a more robust foundation for interpreting its biological effects in any in vitro system.

Advancements in Analytical Techniques for Trace Analysis and Metabolite Profiling in Complex In Vitro Matrices

The identification of this compound has been accomplished using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS). policija.si However, future research necessitates the development of more advanced and sensitive analytical methods for its trace analysis in complex in vitro environments, such as cell culture media, human liver microsome (HLM) incubations, and hepatocyte models. researchgate.netmdpi.com

Table 1: Reported LC-MS Parameters for this compound Identification

Parameter Value/Description Source
Ionisation Mode Positive Ion Scan (Dual AJS ESI) policija.si
Mass Scanning Range 82 to 1000 amu policija.si
Fragmentor Voltage 175 V policija.si
Observed Mass (M+H)+ 376.1870 policija.si
Mobile Phase A 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water policija.si
Mobile Phase B 0.1% formic acid in methanol policija.si

A significant unanswered question is the complete metabolic fate of this compound. While metabolic pathways have been investigated for structurally related 5-fluoro synthetic cannabinoids, which often involves oxidative defluorination, detailed studies on this compound are needed. researchgate.netcaymanchem.com Future work should employ high-resolution mass spectrometry (HRMS) to perform comprehensive metabolite profiling in various in vitro systems. researchgate.netresearchgate.net This would involve incubating this compound with pooled human liver microsomes or hepatocytes to identify phase I and phase II metabolites. researchgate.net The resulting data is critical for understanding the compound's biotransformation and for identifying unique metabolites that could serve as analytical markers in subsequent studies. researchgate.net

Integration of Multiscale Computational Models with Comprehensive Experimental Datasets

Currently, there is a lack of specific computational modeling studies for this compound. A promising future direction is the integration of multiscale computational models with experimental data to gain a deeper, dynamic understanding of its interactions at the molecular level. nih.gov Such an approach combines different levels of theory, from quantum mechanics (QM) to molecular mechanics (MM) and coarse-grained (CG) simulations, to model everything from electronic structure to large-scale conformational changes of the receptor in a membrane environment. researchgate.netgacm.de

Future research could apply this multiscale strategy as follows:

Quantum Mechanics (QM): To accurately parameterize the force field for the this compound molecule, ensuring its electronic properties and intramolecular interactions are correctly represented.

Molecular Docking and Molecular Dynamics (MD): To simulate the binding of this compound to the CB1 receptor, identifying key amino acid residues involved in the interaction, predicting binding affinity, and observing the conformational changes the receptor undergoes upon binding. researchgate.net

Enhanced Sampling and Free Energy Calculations: To quantify the binding thermodynamics and kinetics, providing a more robust correlation with experimental binding assays.

Integrating these computational findings with comprehensive in vitro experimental datasets (e.g., binding affinities and functional activity of analogs) would create a powerful feedback loop. nih.govnih.gov This synergy can accelerate the interpretation of experimental results, guide the design of new analogs with altered properties, and help formulate testable hypotheses about the structural determinants of the compound's activity. researchgate.net

Expanding Structure-Activity Relationship Studies to a Broader Range of Analogs for Mechanistic Insights

Initial research indicates that the azaindole core and terminal fluorination are key structural features for the activity of compounds like this compound. nih.govmdpi.com The azaindole nucleus, a bioisostere of indole, has been shown to improve affinity for cannabinoid receptors. nih.gov Similarly, terminal fluorination on the pentyl side chain of synthetic cannabinoids often results in greater CB1 receptor binding affinity and potency compared to their non-fluorinated counterparts. mdpi.com

However, the current understanding is based on a limited set of compounds. A significant area for future research is the expansion of structure-activity relationship (SAR) studies to a much broader and more diverse range of this compound analogs. acs.orgnih.govresearchgate.net This would provide deeper mechanistic insights into its receptor interactions. acs.org

Table 2: Structural Comparison of this compound and Related Compounds

Compound Core Structure N-Alkyl Chain Key Distinguishing Feature Source
This compound 7-Azaindole 5-fluoropentyl Naphthyl group on carboxamide wikipedia.org
APINACA Indazole Pentyl Adamantyl group on carboxamide wikipedia.org
5F-NNE1 Indole 5-fluoropentyl Naphthyl group on carboxamide wikipedia.org
STS-135 Indole 5-fluoropentyl Adamantyl group on carboxamide mdpi.com

| AM-2201 | Indole | 5-fluoropentyl | Naphthoyl group at position 3 | mdpi.com |

Future SAR studies should systematically explore modifications to several key regions of the this compound scaffold:

The N-alkyl chain: Investigating the effect of chain length (e.g., butyl, hexyl) and the position of the fluorine atom.

The Naphthyl Group: Replacing the 1-naphthyl moiety with other aromatic or cycloalkyl groups to probe the size and electronic requirements of the binding pocket. mdpi.com

The Azaindole Core: Modifying the core structure itself, for instance by shifting the position of the nitrogen in the pyridine (B92270) ring, to assess its role in receptor recognition.

By synthesizing these analogs and evaluating their in vitro binding affinity and functional activity, a detailed SAR map can be constructed. This will be invaluable for understanding the specific molecular determinants required for potent activity at its biological targets.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying 5-fluoro PCN and its metabolites in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoids like this compound due to its high sensitivity and specificity. For instance, a validated LC-MS/MS method was used to quantify 5-fluoro ADB (a structurally similar fluorinated synthetic cannabinoid) and its ester hydrolysis metabolite in postmortem blood samples, achieving detection limits as low as 0.01 ng/mL . Researchers should optimize chromatographic conditions (e.g., column type, mobile phase) to separate isomers and reduce matrix interference. Calibration curves must be validated using certified reference materials (CRMs) to ensure accuracy, as non-certified analogs may introduce bias .

Q. How can researchers design experiments to account for instability issues in this compound during sample collection and storage?

  • Methodological Answer : Stability studies should be integrated into experimental design. For example, spiked biological samples can be stored under varying conditions (e.g., temperature, pH) and analyzed periodically to assess degradation. Evidence from 5-fluoro ADB studies highlights postmortem instability of synthetic cannabinoids due to enzymatic hydrolysis and pH shifts . To mitigate this, immediate freezing of samples at -80°C and the use of enzyme inhibitors (e.g., sodium fluoride) are recommended. Additionally, parallel analysis of parent compounds and metabolites (e.g., ester hydrolysis products) can clarify degradation pathways .

Advanced Research Questions

Q. What factors contribute to contradictory findings in metabolite ratios of this compound across studies, and how can these be addressed?

  • Methodological Answer : Variability in metabolite ratios (e.g., this compound vs. its ester hydrolysis metabolite) may arise from differences in sample handling, genetic polymorphisms in metabolic enzymes, or postmortem artifacts. For example, ratios ranging from 3:1 to 6400:1 were observed in 5-fluoro ADB cases, with no clear correlation to dose or time since death . To resolve contradictions, researchers should:

  • Standardize pre-analytical protocols (e.g., uniform storage conditions).
  • Use longitudinal sampling in in vivo studies to track temporal metabolic changes.
  • Apply multivariate statistical models to account for confounding variables (e.g., postmortem interval, sample pH) .

Q. How can the PICO framework be applied to investigate the pharmacokinetics of this compound in human hepatocyte models?

  • Methodological Answer : The PICO framework structures research questions by defining:

  • Population : Human hepatocyte cultures or in vitro metabolic assays.
  • Intervention : Exposure to this compound at physiologically relevant concentrations.
  • Comparison : Control groups (untreated hepatocytes) or comparator compounds (e.g., non-fluorinated analogs).
  • Outcome : Metabolic pathways (e.g., ester hydrolysis, cytochrome P450-mediated oxidation) and kinetic parameters (e.g., half-life, clearance).
    This approach was used in studies on 5F-MN-18 metabolism, identifying hepatocyte-specific clearance mechanisms and metabolite profiles .

Q. What strategies can resolve discrepancies in the stability of this compound during smoking experiments?

  • Methodological Answer : Contradictory stability data may arise from pyrolysis conditions or incomplete combustion. Researchers should:

  • Simulate smoking apparatuses (e.g., vaporizers, combustion pipes) under controlled temperatures.
  • Analyze both vapor and residue phases using gas chromatography (GC-MS) to quantify thermal degradation products.
  • Compare results with in vitro hydrolysis assays to distinguish thermal vs. enzymatic degradation. For example, Wohlfarth et al. proposed that ester bond hydrolysis in synthetic cannabinoids occurs during smoking, potentially explaining higher metabolite concentrations .

Key Challenges and Solutions

  • Challenge : Lack of certified reference materials (CRMs) for metabolites.
    • Solution : Collaborate with forensic agencies to synthesize CRMs or use deuterated internal standards for quantification .
  • Challenge : Confounding variables in postmortem studies.
    • Solution : Integrate antemortem clinical data and use computational models to estimate premortem concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.